tert-butyl N-(2-piperidin-4-yloxyethyl)carbamate
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Overview
Description
tert-Butyl N-(2-piperidin-4-yloxyethyl)carbamate: is a chemical compound with the molecular formula C13H26N2O3. It is a derivative of carbamate, which is commonly used as a protecting group for amines in organic synthesis. This compound is known for its stability and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-piperidin-4-yloxyethyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-(piperidin-4-yloxy)ethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control of temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-(2-piperidin-4-yloxyethyl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, typically under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or other derivatives.
Scientific Research Applications
Chemistry: tert-Butyl N-(2-piperidin-4-yloxyethyl)carbamate is widely used as a protecting group for amines in peptide synthesis. It helps in preventing unwanted side reactions during the synthesis process .
Biology: In biological research, this compound is used in the synthesis of various bioactive molecules, including enzyme inhibitors and receptor ligands .
Medicine: The compound is utilized in the development of pharmaceuticals, particularly in the synthesis of drugs that target specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl N-(2-piperidin-4-yloxyethyl)carbamate involves its role as a protecting group for amines. It forms a stable carbamate linkage with the amine, preventing it from participating in unwanted reactions. The protecting group can be removed under acidic conditions, releasing the free amine for further reactions .
Comparison with Similar Compounds
- tert-Butyl N-(2-pyridin-4-yloxyethyl)carbamate
- tert-Butyl N-(2-piperidin-4-yloxyethyl)carbamate
- This compound
Uniqueness: this compound is unique due to its specific structure, which provides stability and versatility in various chemical reactions. Its ability to act as a protecting group for amines makes it highly valuable in organic synthesis .
Properties
IUPAC Name |
tert-butyl N-(2-piperidin-4-yloxyethyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-8-9-16-10-4-6-13-7-5-10/h10,13H,4-9H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJYGLMZXCXBPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1CCNCC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1782853-64-8 |
Source
|
Record name | tert-butyl N-[2-(piperidin-4-yloxy)ethyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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